molecular formula C8H8IN3O2 B5512592 1-carbamoyl-3-(4-iodophenyl)urea

1-carbamoyl-3-(4-iodophenyl)urea

Cat. No.: B5512592
M. Wt: 305.07 g/mol
InChI Key: OQIKQDWZXSJGLU-UHFFFAOYSA-N
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Description

1-carbamoyl-3-(4-iodophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a carbamoyl group and an iodophenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-carbamoyl-3-(4-iodophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with phosgene to form 4-iodophenyl isocyanate, which is then reacted with urea to yield the desired product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-carbamoyl-3-(4-iodophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

1-carbamoyl-3-(4-iodophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-carbamoyl-3-(4-iodophenyl)urea involves its interaction with molecular targets through its functional groups. The carbamoyl group can form hydrogen bonds and interact with various biological molecules, while the iodophenyl group can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-carbamoyl-3-(4-iodophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group provides unique reactivity and potential for halogen bonding, distinguishing it from other urea derivatives.

Properties

IUPAC Name

1-carbamoyl-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIKQDWZXSJGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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